molecular formula C3H7NO5S B1669679 L-Cysteic acid CAS No. 498-40-8

L-Cysteic acid

Cat. No. B1669679
CAS RN: 498-40-8
M. Wt: 169.16 g/mol
InChI Key: XVOYSCVBGLVSOL-REOHCLBHSA-N
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Description

L-Cysteic acid is the L-enantiomer of cysteic acid . It is an amino acid with a C-terminal sulfonic acid group . It has a role as an Escherichia coli metabolite and a human metabolite . It is a cysteic acid, an amino sulfonic acid, a L-alanine derivative, a L-cysteine derivative, and a non-proteinogenic L-alpha-amino acid .


Synthesis Analysis

L-Cysteic acid and its esters were prepared in good yields from the oxidation of L-cystine by chlorine in water and in alcohols . Another study mentions the synthesis of L-cysteine and L-cysteic acid by paired electrolysis method .


Molecular Structure Analysis

The molecular formula of L-Cysteic acid is C3H7NO5S . The IUPAC name is (2 R )-2-amino-3-sulfopropanoic acid .


Chemical Reactions Analysis

Cysteine side chains can exist in distinct oxidation states depending on the pH and redox potential of the environment, and cysteine oxidation plays important yet complex regulatory roles . Another study mentions the oxidation of L-cysteine and its metabolites by chlorite and chlorine dioxide .


Physical And Chemical Properties Analysis

The molecular weight of L-Cysteic acid is 169.16 g/mol . The IUPAC name is (2 R )-2-amino-3-sulfopropanoic acid . The InChI is InChI=1S/C3H7NO5S/c4-2 (3 (5)6)1-10 (7,8)9/h2H,1,4H2, (H,5,6) (H,7,8,9)/t2-/m0/s1 .

Scientific Research Applications

Chiral Electrochemical Sensing L-Cysteic acid (CyA) has been used in the development of a chiral electrochemical sensor. A study by Nie et al. (2013) demonstrated that a cysteic acid modified glassy carbon electrode could differentiate between tyrosine enantiomers. This application is significant in the field of analytical chemistry for the detection of specific amino acid configurations (Nie et al., 2013).

Electrochemical Determination Another study by Zhang et al. (2013) developed a cysteic acid modified carbon paste electrode to determine ofloxacin and gatifloxacin. This application highlights the utility of L-Cysteic acid in electrochemical sensors, particularly in the pharmaceutical field (Zhang et al., 2013).

Synthesis Methods Research by Sanchez-Cano et al. (1991) explored the synthesis of L-Cysteic acid through indirect electrooxidation from L-cystine. This study contributes to the understanding of efficient and economical synthesis methods for L-Cysteic acid (Sanchez-Cano et al., 1991).

Biosynthesis in Plants Davies et al. (1966) investigated the role of L-Cysteic acid in the biosynthesis of plant sulpholipid in Euglena gracilis. Their study provides insight into the biological function of L-Cysteic acid in plant organisms (Davies et al., 1966).

Material Science Applications A study by Kolská et al. (2014) demonstrated the grafting of cysteamine on polymer surfaces, previously activated in plasma discharge, to improve surface cytocompatibility. This application of L-Cysteic acid derivatives in material science shows its potential in medical treatments (Kolská et al., 2014).

Crystal Structure Analysis Hendrickson and Karle (1971) conducted a study on the crystal structure of L-Cysteic acid monohydrate, providing valuable information for the field of crystallography and molecular structure analysis (Hendrickson & Karle, 1971).

Environmental Monitoring Liu et al. (2013) developed a cysteic acid/reduced graphene oxide composite film modified electrode for the detection of trace silver ions in water, demonstrating the environmental application of L-Cysteic acid in monitoring heavy metals (Liu et al., 2013).

Safety And Hazards

L-Cysteic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

L-Cysteine has three main roles in the metabolic rewiring of cancer cells: as a precursor of glutathione under the action of glutamyl-cysteine ligase (GCL), contributing to oxidative stress control; as a substrate for the production of hydrogen sulphide (H 2 S), which stimulates cellular bioenergetics; and as a carbon source for biomass and energy production . This suggests that L-Cysteic acid, being a derivative of L-Cysteine, could have similar roles and potential applications in the future.

properties

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOYSCVBGLVSOL-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075424
Record name L-Alanine, 3-sulfo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cysteic acid

CAS RN

498-40-8
Record name L-Cysteic acid
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Record name Cysteic acid, L-
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Record name L-cysteic acid
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URL https://www.drugbank.ca/drugs/DB03661
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Record name L-cysteic acid
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Record name CYSTEIC ACID, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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